molecular formula C27H20N2O5S B13730653 Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- CAS No. 2907-79-1

Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl-

Cat. No.: B13730653
CAS No.: 2907-79-1
M. Wt: 484.5 g/mol
InChI Key: VOOHPYUBEFOAEZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

2907-79-1

Molecular Formula

C27H20N2O5S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(4-amino-9,10-dioxo-3-phenoxyanthracen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H20N2O5S/c1-16-11-13-18(14-12-16)35(32,33)29-21-15-22(34-17-7-3-2-4-8-17)25(28)24-23(21)26(30)19-9-5-6-10-20(19)27(24)31/h2-15,29H,28H2,1H3

InChI Key

VOOHPYUBEFOAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=CC=CC=C5

Origin of Product

United States

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article focuses on the compound Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- , exploring its biological activity through various studies and findings.

  • Molecular Formula : C27H20N2O5S
  • Molecular Weight : 484.53 g/mol
  • CAS Number : 2907-79-1
  • InChI Key : VOOHPYUBEFOAEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural characteristics that enable it to interact with various biological targets. The presence of the anthracene moiety is significant for its ability to intercalate into DNA and influence cellular processes such as proliferation and apoptosis.

Biological Activity Overview

  • Cardiovascular Effects :
    • Studies have shown that benzenesulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models. For instance, certain derivatives demonstrated a decrease in perfusion pressure over time, suggesting a potential role in cardiovascular regulation .
    • The interaction with calcium channels has been hypothesized as a mechanism through which these compounds exert their effects on blood pressure .
  • Cytotoxicity and Antiproliferative Effects :
    • Research indicates that benzenesulfonamide derivatives may exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
    • A comparative study highlighted the antiproliferative effects of structurally similar compounds, suggesting that modifications in the sulfonamide structure could enhance or diminish activity .
  • Antimicrobial Activity :
    • Some derivatives have shown promising antimicrobial properties against a range of bacterial strains. The effectiveness is often correlated with the compound's ability to penetrate bacterial membranes and disrupt metabolic processes .

Table 1: Summary of Biological Activities

Study ReferenceBiological Activity ObservedModel Used
Leblond & Hoff (1994)Decreased heart rateIsolated rat heart
Figueroa-Valverde et al. (2023)Reduced perfusion pressureIn vivo rat model
Kim et al. (2016)Antiproliferative effectsCancer cell lines

Research Findings

Recent assessments have categorized Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl as having limited data availability regarding its ecological impact but notable potential for human health effects based on its structural properties .

The substance has been identified as a high priority for further screening due to its persistence and potential toxicity in non-human organisms .

Scientific Research Applications

Pharmaceutical Development

Benzenesulfonamide derivatives are known for their diverse pharmacological activities. Research indicates that compounds related to this structure exhibit antitumor, antibacterial, anti-inflammatory, and antioxidant properties . Specifically, the compound has been investigated for its potential in drug development due to its ability to interact with biological receptors and enzymes.

Case Study: Binding Affinity Measurement

A study utilized X-ray fluorescence (XRF) spectrometry to measure binding selectivities of benzenesulfonamide derivatives to various receptors. This method allows for estimating the therapeutic index of the compound and assessing its efficacy in drug formulations .

Analytical Chemistry

Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column has been employed for the separation of this compound under reverse-phase conditions.

Methodology:

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for mass-spectrometry applications, phosphoric acid is replaced with formic acid).
  • Column Type : Newcrom R1 reverse-phase column.

This method is scalable and suitable for isolating impurities during preparative separations and can be adapted for pharmacokinetic studies .

Environmental Assessment

The compound has been included in ecological assessments due to its persistence and potential toxicity to non-human organisms. Health Canada’s screening assessment identified it as a high priority for ecological risk evaluation. Although it was not flagged for high risk to human health, its environmental impact necessitates further study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents on Anthracene Core LogP Primary Applications
Target Compound (2907-79-1) C₂₇H₂₀N₂O₅S 3-phenoxy 4.79 Pharmacokinetics, HPLC analysis
Disperse Red 86 (81-68-5) C₂₄H₁₉N₂O₅S 3-methoxy N/A Industrial dye
N-(4-amino-1-anthracenyl)benzamide (81-46-9) C₂₁H₁₄N₂O₃ None (benzamide substituent) N/A IR spectroscopy studies
Sodium salt derivative (72243-90-4) C₃₇H₄₀N₂O₉S₂·2Na 3-sulfo-4-(tetramethylbutyl)phenoxy N/A High water solubility (industrial)

Key Observations :

  • Sulfonamide vs. Benzamide : The sulfonamide group in the target compound improves solubility in polar solvents relative to the benzamide analog (81-46-9), which lacks ionizable groups .

Environmental and Pharmacological Considerations

Environmental Persistence :

  • LogP and Bioaccumulation : The target compound’s LogP of 4.79 indicates moderate hydrophobicity, which may lead to bioaccumulation compared to more polar derivatives (e.g., sodium salts in ).
  • Regulatory Status: Disperse Red 86 (81-68-5) has undergone environmental assessments by Environment Canada due to its use in textiles, highlighting concerns about anthraquinone dyes’ ecological impacts .

Pharmacokinetic Suitability :

  • The target compound’s compatibility with reverse-phase HPLC and MS detection makes it advantageous for drug metabolism studies, unlike industrial dyes like Disperse Red 86 .

Preparation Methods

Preparation of the Anthraquinone Core with Phenoxy and Amino Substituents

  • The anthraquinone nucleus is often synthesized via Friedel-Crafts acylation or oxidation of anthracene derivatives.
  • Introduction of the phenoxy group at position 3 is achieved by nucleophilic aromatic substitution or Ullmann-type etherification reactions using phenol derivatives.
  • The amino group at position 4 is introduced by nitration followed by catalytic hydrogenation or by direct amination methods.

Formation of the Benzenesulfonamide Moiety

  • The key step involves reacting the anthraquinone amine intermediate with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions to form the sulfonamide bond.
  • Typical reaction conditions include:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Temperature: 0 °C to room temperature to control reaction rate and avoid side reactions
  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, yielding the sulfonamide product.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Anthraquinone derivative (with phenoxy and amino groups) Synthesis via substitution and reduction Amino-substituted anthraquinone intermediate
2 Amino-substituted anthraquinone + 4-methylbenzenesulfonyl chloride Base (triethylamine), solvent (DCM), 0 °C to RT Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl-

Experimental Details from Literature

  • According to the PubChem summary and related literature, the compound’s sulfonamide formation follows classical sulfonylation protocols with high regioselectivity and yield.
  • Analogous sulfonamide syntheses have been reported in related benzenesulfonamide derivatives, where 4-aminobenzene-1-sulfonamide was functionalized via carbon disulfide and other electrophilic reagents to yield sulfonamide intermediates.
  • Hydrazide and thiosemicarbazide intermediates can be used to modify sulfonamide structures, but for this specific compound, the direct sulfonylation of the anthraquinone amine is the preferred route due to the stability of the anthraquinone core.

Purification and Characterization

  • The crude product is typically purified by recrystallization or chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • A validated RP-HPLC method using acetonitrile, water, and phosphoric acid as the mobile phase provides effective separation and purity assessment.
  • For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without compromising separation efficiency.

Summary Table of Preparation Methods

Aspect Details
Starting materials Anthraquinone derivatives, phenol, 4-methylbenzenesulfonyl chloride
Key reactions Nucleophilic aromatic substitution, catalytic hydrogenation, sulfonylation
Reaction conditions Mild temperatures (0 °C to RT), base presence (triethylamine/pyridine), solvents like DCM or THF
Purification Recrystallization, RP-HPLC with MeCN/H2O/acid mobile phase
Characterization NMR, MS, HPLC purity

Q & A

Q. What are the recommended synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via coupling reactions between anthraquinone intermediates and sulfonamide precursors. A typical protocol involves:

  • Step 1: Reacting 4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenecarboxylic acid with benzenesulfonyl chloride derivatives in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIPEA) .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from DMF/ethanol mixtures.
  • Key Variables: Reaction temperature (reflux vs. room temperature) and solvent polarity significantly affect yields. For example, THF improves solubility of anthraquinone intermediates compared to DCM .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2–11.5 ppm). Anthraquinone carbonyl carbons appear at δ 180–190 ppm .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 524.1234 for C27H19N2O5S).
  • Contradictions: Overlapping aromatic signals in NMR can be resolved via 2D experiments (COSY, HSQC). For example, ambiguous NH protons are distinguished using deuterium exchange .

Advanced Research Questions

Q. How does the sulfonamide substituent influence the compound’s photostability and redox behavior in anthraquinone-based systems?

Methodological Answer:

  • Photostability: The methyl group on the benzenesulfonamide moiety reduces π-π stacking, enhancing solubility and photostability under UV irradiation (λ = 365 nm). Stability is quantified via HPLC degradation profiles .
  • Redox Behavior: Cyclic voltammetry reveals two reversible reduction peaks (E1/2 = -0.45 V and -0.89 V vs. Ag/AgCl) corresponding to anthraquinone’s carbonyl groups. Sulfonamide electron-withdrawing effects shift potentials by +0.1 V compared to non-sulfonamide analogues .

Q. What computational strategies predict the compound’s binding affinity to biological targets like carbonic anhydrase?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) using the crystal structure of human carbonic anhydrase IX (PDB: 3IAI) shows the sulfonamide group coordinates Zn²+ in the active site (binding energy = -9.2 kcal/mol).
  • MD Simulations: 100-ns simulations in explicit solvent reveal stable hydrogen bonds between the phenoxy group and Thr199/Thr200 residues .

Q. How do solvent polarity and pH affect the compound’s solubility and aggregation behavior?

Methodological Answer:

  • Solubility: Measured via shake-flask method:
    • DMSO > DMF > Ethanol (25°C, 10 mg/mL).
    • pH 7.4 (PBS buffer): Solubility drops by 40% due to protonation of the amino group .
  • Aggregation: Dynamic light scattering (DLS) shows particle sizes >500 nm in aqueous buffers (pH <6), attributed to π-π stacking of anthraquinone cores .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 274–338°C), and how can this be addressed experimentally?

Methodological Answer:

  • Causes: Polymorphism or residual solvents (e.g., DMF) lower observed melting points.
  • Resolution: Recrystallize from high-purity solvents (e.g., acetonitrile) and validate via differential scanning calorimetry (DSC). For example, DSC thermograms for pure samples show sharp endotherms at 338°C .

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